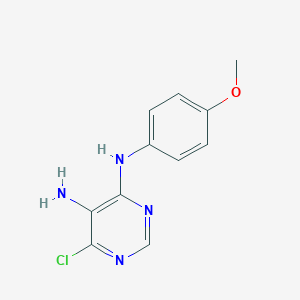
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
Mécanisme D'action
The mechanism of action of 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine involves the inhibition of various enzymes and proteins in the body. It inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It also inhibits the activity of histone deacetylases, proteins that are involved in gene expression. By inhibiting these enzymes and proteins, 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine can prevent the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi.
Effets Biochimiques Et Physiologiques
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine has various biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also reduce the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it can inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine in lab experiments is its potential to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. However, one of the limitations is that it may have off-target effects, meaning that it may affect other enzymes and proteins in the body that are not involved in the intended target.
Orientations Futures
There are several future directions for research on 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine. One direction is to study its potential as a treatment for other diseases, such as autoimmune diseases and viral infections. Another direction is to study its potential in combination with other drugs to enhance its efficacy. Additionally, more research is needed to understand its mechanism of action and to identify any potential side effects.
Méthodes De Synthèse
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine can be synthesized using different methods. One of the methods involves the reaction of 4,4′-dimethoxybenzil with hydrazine hydrate to form 4,4′-dimethoxybenzilhydrazone. This compound is then reacted with 6-chloropyrimidine-4,5-diamine to obtain the final product, 6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine.
Applications De Recherche Scientifique
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine has shown potential in various scientific research applications. It has been studied for its anticancer properties, and research has shown that it inhibits the growth of cancer cells. It has also been studied for its anti-inflammatory properties, and research has shown that it can reduce inflammation in the body. Additionally, it has been studied for its antimicrobial properties, and research has shown that it can inhibit the growth of bacteria and fungi.
Propriétés
Numéro CAS |
17465-98-4 |
|---|---|
Nom du produit |
6-Chloro-n4-(4-methoxyphenyl)pyrimidine-4,5-diamine |
Formule moléculaire |
C11H11ClN4O |
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
6-chloro-4-N-(4-methoxyphenyl)pyrimidine-4,5-diamine |
InChI |
InChI=1S/C11H11ClN4O/c1-17-8-4-2-7(3-5-8)16-11-9(13)10(12)14-6-15-11/h2-6H,13H2,1H3,(H,14,15,16) |
Clé InChI |
LKBFXGZUPODNIC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N |
SMILES canonique |
COC1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)
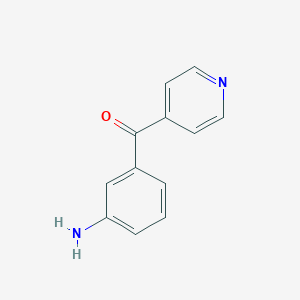
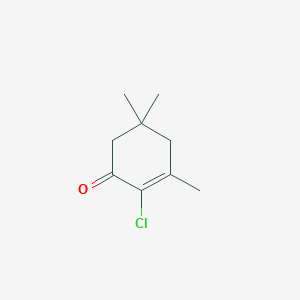
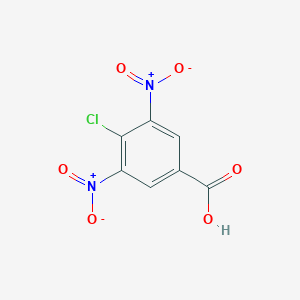
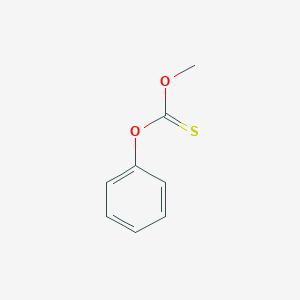
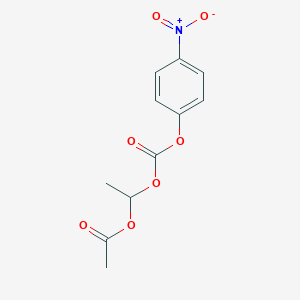
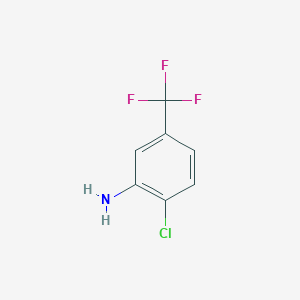
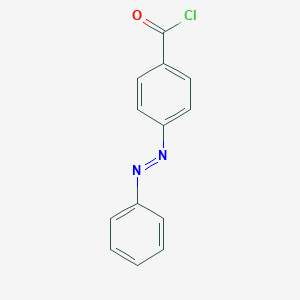
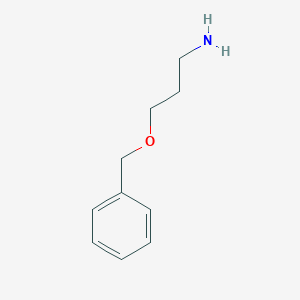
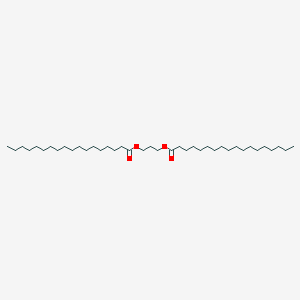
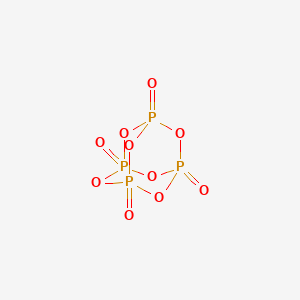
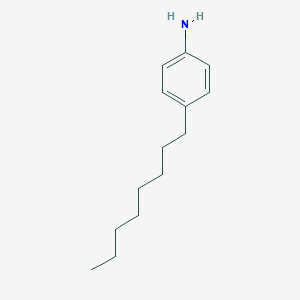
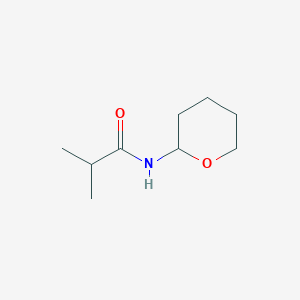
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)